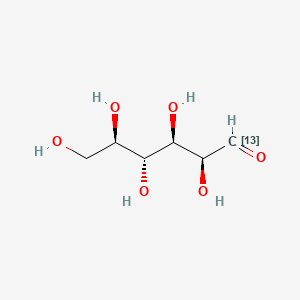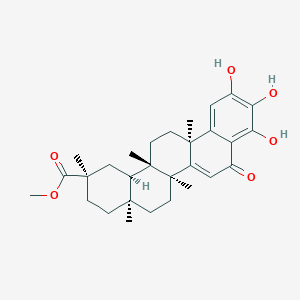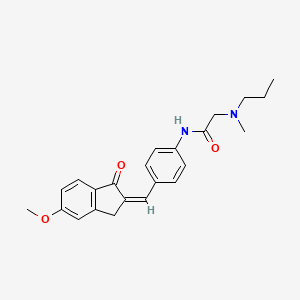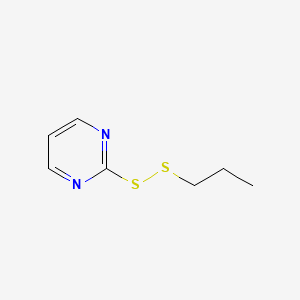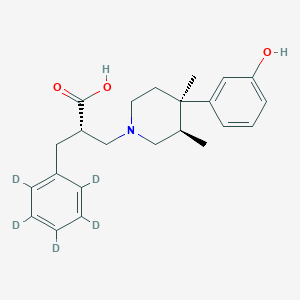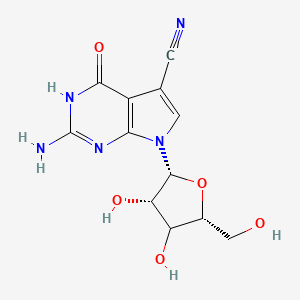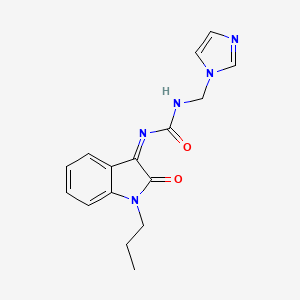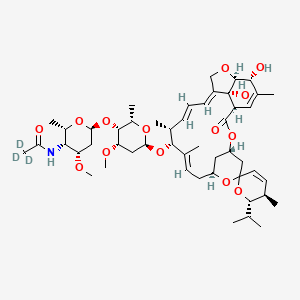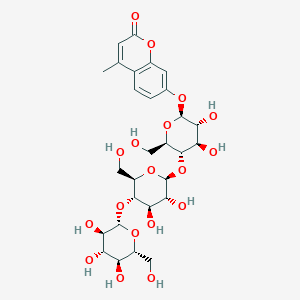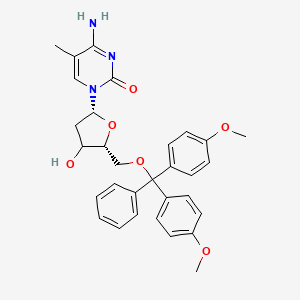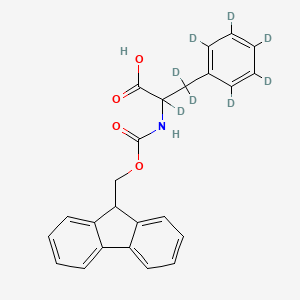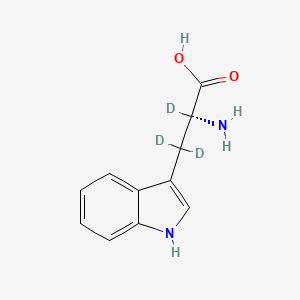
3-Pyridylacetic acid-D4 hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridylacetic acid-d4 (hydrochloride) is a deuterium-labeled derivative of 3-Pyridylacetic acid hydrochloride. This compound is a higher homologue of nicotinic acid and is a breakdown product of nicotine and other tobacco alkaloids . The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 3-Pyridylacetic acid-d4 (hydrochloride) involves several steps:
Chlorination: The starting material, 3-methylpyridine, undergoes chlorination to form 2-chloro-3-methylpyridine.
Cyanidation: The chlorinated product is then subjected to cyanidation.
Alkaline Hydrolysis: The cyanide compound undergoes alkaline hydrolysis.
Hydrogenation Reduction: The resulting product is reduced using hydrogen in the presence of a catalyst such as Raney’s nickel.
Salification: The final step involves the reaction with hydrochloric acid to form 3-Pyridylacetic acid-d4 (hydrochloride).
Industrial Production Methods
Industrial production methods for 3-Pyridylacetic acid-d4 (hydrochloride) typically follow the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield .
化学反应分析
Types of Reactions
3-Pyridylacetic acid-d4 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: The compound can be reduced to form different deuterated analogs.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst like Raney’s nickel is commonly used.
Substitution: Reagents such as sodium hydroxide and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce deuterated analogs .
科学研究应用
3-Pyridylacetic acid-d4 (hydrochloride) has several scientific research applications:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the breakdown products of nicotine.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new drugs and in quality control processes
作用机制
The mechanism of action of 3-Pyridylacetic acid-d4 (hydrochloride) involves its role as a tracer molecule. The deuterium atoms in the compound allow researchers to track its metabolic pathways and interactions within biological systems. This helps in understanding the pharmacokinetics and metabolic profiles of related drugs .
相似化合物的比较
Similar Compounds
3-Pyridylacetic acid hydrochloride: The non-deuterated form of the compound.
Nicotinic acid: A related compound that is a lower homologue.
4-Pyridylacetic acid hydrochloride: A positional isomer with similar properties
Uniqueness
The uniqueness of 3-Pyridylacetic acid-d4 (hydrochloride) lies in its deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. This makes it particularly valuable in pharmacokinetic and metabolic research .
属性
分子式 |
C7H8ClNO2 |
|---|---|
分子量 |
177.62 g/mol |
IUPAC 名称 |
(2H)chlorane;deuterio 2,2-dideuterio-2-pyridin-3-ylacetate |
InChI |
InChI=1S/C7H7NO2.ClH/c9-7(10)4-6-2-1-3-8-5-6;/h1-3,5H,4H2,(H,9,10);1H/i4D2;/hD2 |
InChI 键 |
XVCCOEWNFXXUEV-BONYUCOBSA-N |
手性 SMILES |
[2H]C([2H])(C1=CN=CC=C1)C(=O)O[2H].[2H]Cl |
规范 SMILES |
C1=CC(=CN=C1)CC(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


